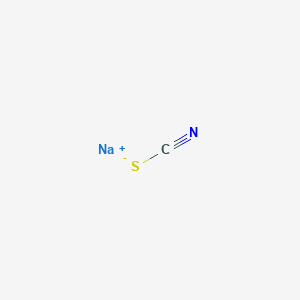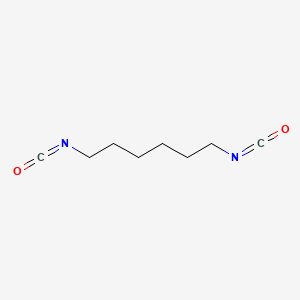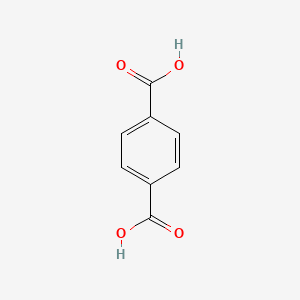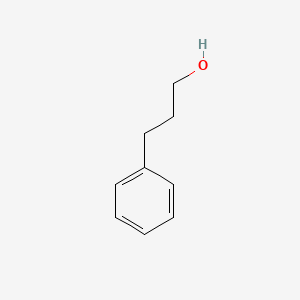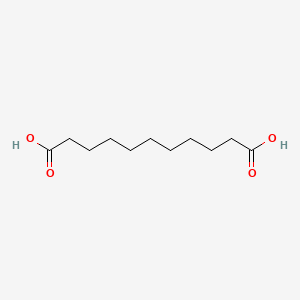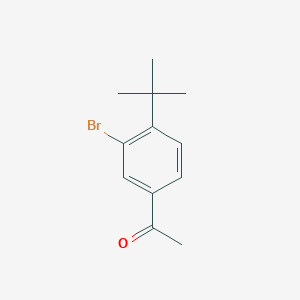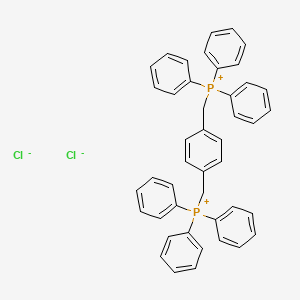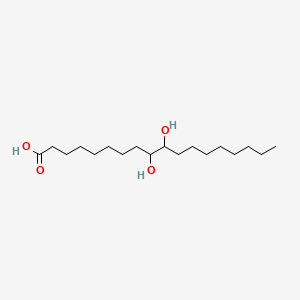
9,10-Dihydroxystearic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxystearic acid is a hydroxy fatty acid derived from oleic acid It contains two hydroxyl groups and one carboxyl group, making it a versatile compound in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9,10-Dihydroxystearic acid can be synthesized through the oxidation of oleic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction typically occurs at temperatures ranging from 20°C to 80°C and can take between 0.5 to 24 hours . Another method involves the epoxidation of oleic acid followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of supported catalysts to enhance the efficiency and selectivity of the reaction. For example, gold nanoparticles supported on graphite-like carbon material have been shown to be highly effective for the oxidative cleavage of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dihydroxystearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce valuable C8-C9 acids.
Esterification: It can react with ethylene oxide to form this compound ethoxylates, which are used as surfactants.
Hydrolysis: The compound can be hydrolyzed to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, phosphotungstic acid, and supported metal catalysts are commonly used.
Esterification: Ethylene oxide is used under controlled conditions to produce ethoxylates.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed:
Oxidation: Produces C8-C9 acids.
Esterification: Forms this compound ethoxylates.
Hydrolysis: Yields various hydroxy fatty acid derivatives.
Aplicaciones Científicas De Investigación
9,10-Dihydroxystearic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers, ester lubricants, and other fine chemicals.
Biology: Studied for its potential to improve glucose tolerance and insulin sensitivity in diabetic models.
Medicine: Investigated for its effects on metabolic pathways and potential therapeutic uses.
Industry: Utilized in the production of surfactants, soaps, and other commercial products.
Mecanismo De Acción
The mechanism by which 9,10-Dihydroxystearic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it activates peroxisome proliferator-activated receptor alpha (PPARalpha), which plays a role in regulating glucose metabolism and insulin sensitivity . The compound’s hydroxyl groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions .
Comparación Con Compuestos Similares
Methyl 9,10-Dihydroxystearate: A methyl ester derivative of 9,10-Dihydroxystearic acid.
9,10-Methoxyhydroxystearate: Another derivative with similar properties.
This compound ethoxylates: Produced through esterification with ethylene oxide.
Uniqueness: this compound is unique due to its dual hydroxyl groups and carboxyl group, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to improve glucose metabolism and insulin sensitivity sets it apart from other hydroxy fatty acids .
Propiedades
Número CAS |
93923-70-7 |
|---|---|
Fórmula molecular |
C10H20O2S |
Peso molecular |
204.33 g/mol |
Nombre IUPAC |
2-octylsulfanylacetic acid |
InChI |
InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) |
Clave InChI |
ZAUNEXPULNQGCU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
SMILES canónico |
CCCCCCCCSCC(=O)O |
Números CAS relacionados |
20731-55-9 (hydrochloride salt) 37734-46-6 (potassium salt) 60154-91-8 (lithium salt) 74220-13-6 (di-calcium salt) 84682-00-8 (magnesium salt) 84753-04-8 (ammonium salt) 93923-70-7 (mono-calcium salt) 120-87-6 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




